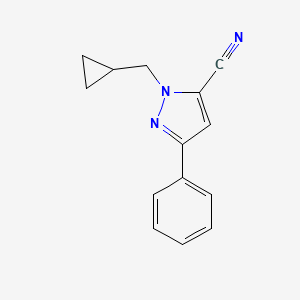

1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-phenylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-9-13-8-14(12-4-2-1-3-5-12)16-17(13)10-11-6-7-11/h1-5,8,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVOJWAHPOQEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile, with the molecular formula and a molecular weight of 223.27 g/mol, is a compound of significant interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.27 g/mol |

| Purity | Typically ≥ 95% |

| CAS Number | 2098135-60-3 |

Research indicates that compounds within the pyrazole class, including this compound, exhibit diverse biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways.

- Inhibition of Phosphodiesterases (PDEs) : Pyrazole derivatives have been noted for their ability to inhibit phosphodiesterases, particularly PDE4, which plays a critical role in inflammatory responses. For instance, compounds similar to this pyrazole have shown IC50 values in the nanomolar range against PDE4 isoforms, indicating potent anti-inflammatory properties .

- Antitumor Activity : There is evidence suggesting that pyrazole derivatives can exhibit selective cytotoxic effects against tumor cells. Studies have demonstrated that these compounds may interact with cell cycle-related proteins, leading to inhibited proliferation of cancer cells while sparing normal cells .

- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection by upregulating key signaling pathways (e.g., AKT/GSK3β) involved in cellular survival during oxidative stress conditions .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of a related pyrazole compound in a guinea pig model. The results indicated that the compound significantly reduced bronchial eosinophilia and airway hyperactivity by interfering with TNF formation, showcasing its therapeutic potential in treating chronic airway diseases .

Case Study 2: Antitumor Efficacy

In vitro studies on various cancer cell lines revealed that a closely related pyrazole exhibited selective cytotoxicity against breast cancer cells (MDA-MB-231), while not affecting normal keratinocytes. This selectivity was attributed to the compound's ability to modulate cyclin-dependent kinases involved in cell cycle regulation .

Research Findings

Recent findings emphasize the compound's multifaceted biological activity:

- PDE Inhibition : The compound demonstrated significant inhibition of PDE4D with an IC50 value around 47 nM, highlighting its potential as an anti-inflammatory agent .

- Antitumor Activity : In vivo studies indicated that related pyrazoles could suppress tumor growth in xenograft models, further supporting their role in cancer therapy .

- Neuroprotective Mechanisms : The ability to enhance mitochondrial function and reduce reactive oxygen species (ROS) generation suggests potential applications in neurodegenerative diseases .

Scientific Research Applications

1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile exhibits several notable biological activities:

Inhibition of Phosphodiesterases (PDEs)

Pyrazole derivatives, including this compound, have been shown to inhibit phosphodiesterases, particularly PDE4. This inhibition is crucial as PDE4 plays a significant role in inflammatory responses. Studies indicate that similar compounds exhibit IC50 values in the nanomolar range against PDE4 isoforms, suggesting potent anti-inflammatory properties .

Antitumor Activity

Research has demonstrated that pyrazole derivatives can exhibit selective cytotoxic effects against various tumor cells. The mechanism involves interaction with cell cycle-related proteins, leading to inhibited proliferation of cancer cells while sparing normal cells .

Neuroprotective Effects

Some derivatives have shown potential neuroprotective properties by upregulating key signaling pathways (e.g., AKT/GSK3β), which are involved in cellular survival during oxidative stress conditions .

Case Studies

Several studies highlight the potential applications of this compound in various therapeutic contexts:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key pyrazole-5-carbonitrile derivatives and their properties, highlighting structural and functional differences:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability The cyclopropylmethyl group in the target compound provides steric and electronic effects distinct from methyl or acyl groups in analogs like 1-methyl-1H-pyrazole-5-carbonitrile or 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile . Cyclopropane’s ring strain may enhance reactivity in substitution reactions compared to linear alkyl chains. Tetrazole-thio and chloroacetyl substituents (e.g., ) introduce polarizable sulfur or halogen atoms, increasing solubility and interaction with biological targets.

Biological and Industrial Applications Fipronil’s trifluoromethyl and sulfinyl groups contribute to its pesticidal activity, underscoring the role of electron-withdrawing groups in agrochemicals . In contrast, the target compound’s cyclopropylmethyl group may favor pharmaceutical applications, as seen in related structures like berotralstat (a plasma kallikrein inhibitor with a cyclopropylmethylamino group) .

Synthetic Accessibility Derivatives with acyl or thioether substituents (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, often yielding 53–67% .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile typically involves:

- Formation of the pyrazole ring system,

- Introduction of the cyclopropylmethyl substituent at the nitrogen atom,

- Installation of the phenyl group at the 3-position,

- Functionalization at the 5-position with a cyano group.

Common approaches start from pyrazole precursors or related heterocycles, followed by selective substitution and functional group transformations.

Preparation via N-Substituted Pyrazole-5-Carbonyl Intermediates

A patented method provides a robust process for preparing N-substituted 1H-pyrazole-5-carboxylate compounds, which can be further transformed into nitrile derivatives. The key steps include:

- Deprotonation of pyrazole precursors using a magnesium-organic base (Grignard reagent), which selectively activates the nitrogen for substitution.

- Carbonylation reaction with carbon dioxide or equivalents to introduce carboxylate functionality at the 5-position.

- Conversion of carboxylate intermediates into corresponding acid chlorides and further transformations to nitriles.

This method benefits from mild reaction conditions, high selectivity, and scalability without requiring extensive purification steps between stages, thus preserving yield and reducing resource consumption.

Cyclopropylmethyl Substitution at Pyrazole Nitrogen

The introduction of the cyclopropylmethyl group at the N-1 position is typically achieved by:

- Alkylation of the pyrazole nitrogen using cyclopropylmethyl halides (e.g., bromide or chloride) under basic or catalytic conditions.

- Alternatively, nucleophilic substitution reactions involving cyclopropylmethylamine derivatives can be employed to introduce the cyclopropylmethyl moiety.

The reaction conditions are optimized to avoid over-alkylation or side reactions, often using mild bases and controlled temperatures.

Phenyl Group Introduction at C-3 Position

The phenyl substituent at the 3-position of the pyrazole ring is introduced via:

- Direct arylation of the pyrazole ring using aryl halides and palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).

- Alternatively, starting from 3-phenyl-substituted pyrazole precursors can simplify the synthesis.

These methods allow for the selective installation of the phenyl group with high regioselectivity and yield.

Installation of the Cyano Group at C-5 Position

The cyano group at the 5-position can be introduced by:

- Conversion of carboxylate or carboxamide intermediates into nitriles via dehydration reactions using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Direct substitution or cyanation reactions using cyanide sources under controlled conditions.

This functionalization step is critical and often follows the formation of the pyrazole ring and other substituents.

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivatives + β-ketoesters or equivalents | Formation of 3-phenyl-1H-pyrazole core |

| 2 | N-alkylation | Cyclopropylmethyl bromide, base (e.g., K2CO3) | Introduction of cyclopropylmethyl group at N-1 |

| 3 | Carboxylate formation | Grignard reagent deprotonation + CO2 | Formation of 5-carboxylate intermediate |

| 4 | Conversion to nitrile | POCl3 or SOCl2 dehydration | Formation of 5-carbonitrile group |

This sequence is supported by patent literature describing the use of magnesium-organic bases for deprotonation and carbonylation to install carboxylate groups, followed by conversion to acid chlorides and nitriles without intermediate purification.

Research Findings and Comparative Analysis

- The magnesium-organic base mediated deprotonation and carbonylation method provides a high-yield, scalable route with minimal purification steps, enhancing efficiency and reducing waste.

- Alternative methods involving direct cyanation or dehydration of amide intermediates are well-established but may require harsher conditions or additional purification.

- The cyclopropylmethyl substitution is effectively achieved via alkylation with cyclopropylmethyl halides, with control over reaction conditions to prevent side reactions.

- Phenyl substitution via palladium-catalyzed cross-coupling offers regioselectivity and functional group tolerance, facilitating diverse analog synthesis.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A typical synthetic route involves cyclization of nitrile-containing precursors with cyclopropylmethyl groups under acidic or basic conditions. For example, the reaction of 3-phenyl-1H-pyrazole-5-carbonitrile with cyclopropylmethyl halides in the presence of a base (e.g., K₂CO₃) can yield the target compound. Optimization strategies include:

- Catalyst Screening : Use phase-transfer catalysts to enhance reactivity.

- Temperature Control : Reactions performed at 60–80°C often balance yield and side-product formation.

- Monitoring : Thin-layer chromatography (TLC) and ¹H-NMR are critical for tracking intermediate formation .

- Purification : Column chromatography with silica gel or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- IR Spectroscopy : The nitrile group exhibits a sharp absorption band near 2235 cm⁻¹ , while aromatic C-H stretches appear at 3048 cm⁻¹ .

- ¹H-NMR : Key signals include:

- Cyclopropylmethyl protons as a multiplet at δ 1.0–1.3 ppm (CH₂) and δ 0.5–0.7 ppm (CH).

- Pyrazole protons as a singlet near δ 6.8–7.2 ppm .

- HRMS : Confirm molecular weight (e.g., calculated m/z for C₁₄H₁₃N₃: 223.1109) .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electron Density Distribution : Identify nucleophilic/electrophilic sites (e.g., nitrile carbon vs. pyrazole nitrogen).

- Reactivity Trends : Compare substituent effects (e.g., cyclopropylmethyl vs. methyl groups) on frontier molecular orbitals (HOMO-LUMO gap) .

- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reaction pathways in polar vs. nonpolar solvents.

Q. What strategies can resolve contradictions in crystallographic data when determining the structure using programs like SHELX?

- Methodological Answer :

- Data Quality : Collect high-resolution data (≤ 0.8 Å) to reduce noise.

- Twinning Analysis : Use SHELXL’s TWIN command for twinned crystals. Refinement with HKLF5 format helps handle overlapping reflections .

- Disorder Modeling : For cyclopropylmethyl groups, apply PART and ISOR restraints to manage positional disorder.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How does the cyclopropylmethyl group affect stability and biological interactions compared to other substituents?

- Methodological Answer :

- Steric Effects : The cyclopropylmethyl group’s rigidity may hinder binding to flat active sites (e.g., enzymes), unlike flexible alkyl chains. Use molecular docking (AutoDock Vina) to compare binding poses .

- Metabolic Stability : Assess via liver microsome assays. Cyclopropyl groups often resist oxidative metabolism, enhancing half-life .

- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to the phenyl ring to study activity-stability relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.